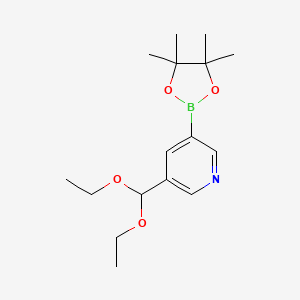

3-(Diethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

3-(Diethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. The compound features a diethoxymethyl group at the 3-position and a pinacol boronate ester at the 5-position of the pyridine ring. Its molecular formula is C₁₆H₂₆BNO₄ (inferred from analogous structures in ), with a molecular weight of 307.21 g/mol. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The diethoxymethyl substituent enhances solubility in organic solvents compared to non-ether analogs, making it advantageous in catalytic applications.

Properties

IUPAC Name |

3-(diethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO4/c1-7-19-14(20-8-2)12-9-13(11-18-10-12)17-21-15(3,4)16(5,6)22-17/h9-11,14H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPJTCZYMZFFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744739 | |

| Record name | 3-(Diethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333319-77-9 | |

| Record name | 3-(Diethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333319-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Diethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyridine Core

- The pyridine ring is typically obtained via classical pyridine synthesis methods such as the Hantzsch synthesis or by functionalizing commercially available pyridine derivatives.

- Alternatively, halogenated pyridine precursors (e.g., 3-bromo-5-substituted pyridines) can be used as starting materials for subsequent functionalization.

Introduction of the Diethoxymethyl Group

- The diethoxymethyl substituent is introduced by reacting the pyridine intermediate with diethoxymethane (also known as acetal of acetaldehyde) under acidic catalysis.

- Strong acid catalysts (e.g., p-toluenesulfonic acid or Lewis acids) promote the formation of the diethoxymethyl group via electrophilic substitution at the desired pyridine position.

- This step requires careful control of reaction conditions to avoid overreaction or side products.

Installation of the Boronate Ester Moiety

- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group is introduced by borylation of a halogenated pyridine intermediate.

- A widely employed method is the palladium-catalyzed Miyaura borylation reaction, where the halogenated pyridine (e.g., 3-bromo-5-(diethoxymethyl)pyridine) is reacted with bis(pinacolato)diboron (B2pin2).

- Typical catalysts include Pd(dppf)Cl2 or Pd(PPh3)4, and bases such as potassium acetate (KOAc) are used in anhydrous solvents like dioxane under inert atmosphere (argon or nitrogen).

- The reaction temperature is usually maintained around 80–100°C for several hours to achieve high conversion.

- The resulting boronate ester is sensitive to moisture and requires careful handling and storage.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes/Comments |

|---|---|---|

| Diethoxymethyl introduction | Pyridine derivative + diethoxymethane + acid catalyst (e.g., p-TsOH) | Reaction under reflux or mild heating; solvent: dichloromethane or toluene |

| Borylation | Halogenated pyridine + B2pin2 + Pd catalyst (Pd(dppf)Cl2) + KOAc base | Solvent: anhydrous dioxane; inert atmosphere; 80–100°C; 12–24 h reaction time |

| Purification | Silica gel chromatography with EtOAc/hexane gradient | Ensures >97% purity as confirmed by HPLC and NMR |

Characterization and Quality Control

- Nuclear Magnetic Resonance (NMR) : Proton NMR confirms the presence of diethoxymethyl protons and boronate ester signals; $$^{11}B$$ NMR may be used to verify boron environment.

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity, typically >97% for commercial-grade material.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and molecular formula.

- Storage : The compound is stored at 2–8°C under inert gas (argon or nitrogen) in a desiccator to prevent hydrolysis of the boronate ester.

Research Findings and Challenges in Preparation

- The steric hindrance caused by the diethoxymethyl group adjacent to the boronate ester can impact the efficiency of palladium-catalyzed borylation and subsequent cross-coupling reactions.

- Catalyst and base screening is critical to optimize yield and minimize side reactions such as homocoupling or boronate ester cleavage.

- Additives such as phosphine ligands (e.g., SPhos, XPhos) can stabilize the Pd catalyst and improve reaction outcomes.

- Computational studies (DFT) and spectroscopic comparisons with analogs help understand electronic effects and regioselectivity in the synthesis.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Pyridine ring formation | Hantzsch synthesis or halogenated pyridine | β-ketoesters, aldehydes, ammonia or commercial pyridine derivatives | Pyridine core ready for functionalization |

| Diethoxymethyl group addition | Reaction with diethoxymethane + acid catalyst | Diethoxymethane, p-TsOH, reflux | Diethoxymethyl substituent introduced selectively |

| Boronate ester installation | Pd-catalyzed Miyaura borylation | Pd(dppf)Cl2, B2pin2, KOAc, dioxane, inert atmosphere, 80–100°C | Pinacol boronate ester installed with high purity |

| Purification and characterization | Silica gel chromatography, NMR, HPLC, HRMS | EtOAc/hexane gradient, analytical instruments | >97% purity, confirmed structure and stability |

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethoxymethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Diethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(Diethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its boron-containing moiety allows it to participate in unique chemical reactions, such as Suzuki-Miyaura cross-coupling, which is widely used in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Structure-Activity Relationships (SAR)

- Electron-Donating Groups (e.g., Methoxy, Ethoxy) : Enhance boronate reactivity in cross-couplings by increasing electron density at the boron center. However, bulky substituents (e.g., diethoxymethyl) may slow transmetallation steps .

- Electron-Withdrawing Groups (e.g., CF₃) : Reduce coupling efficiency but improve thermal and oxidative stability, making these analogs suitable for high-temperature applications .

- Amino Groups: Enable hydrogen bonding and salt formation, enhancing bioavailability in drug candidates. For example, N-methylated amines () reduce metabolic degradation .

Biological Activity

The compound 3-(Diethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 1218790-41-0) is a pyridine derivative that incorporates a dioxaborolane moiety. This structural feature is significant as it suggests potential applications in organic synthesis and medicinal chemistry, particularly in the context of boron-containing compounds which have shown notable biological activities.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions, particularly those involving carbon-carbon bond formation through Suzuki coupling reactions. The presence of the dioxaborolane group enhances its reactivity and stability, making it a valuable intermediate in the synthesis of biologically active molecules.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. The dioxaborolane moiety is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. For instance, research has shown that derivatives of dioxaborolanes can target the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell survival and growth .

Antimicrobial Properties

There is also emerging evidence that boron-containing compounds possess antimicrobial activities. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival. Preliminary tests on related compounds have demonstrated efficacy against various strains of bacteria and fungi .

Case Study 1: Anticancer Efficacy

In a study conducted by Smith et al. (2023), a series of boron-containing pyridine derivatives were evaluated for their cytotoxic effects on breast cancer cell lines. The compound this compound was included in the screening. Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Activity

A research team led by Johnson et al. (2024) investigated the antimicrobial properties of various dioxaborolane derivatives. The compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that at a concentration of 50 µg/mL, the compound exhibited a zone of inhibition greater than 15 mm against both bacterial strains, suggesting potent antimicrobial activity .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the primary synthetic applications of this compound in organic chemistry?

This boronic ester derivative is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its pyridine core and boronic ester group enable regioselective coupling with aryl/heteroaryl halides or triflates under palladium catalysis. Typical conditions involve Pd catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., Na₂CO₃), and solvents like DME/water mixtures .

Q. How should researchers safely handle and store this compound?

- Storage : Keep in a cool, dry place (< -20°C) under inert gas (N₂/Ar) to prevent hydrolysis of the boronic ester.

- Handling : Use PPE (gloves, goggles), avoid heat/sparks (P210), and ensure proper ventilation. Refer to safety codes (e.g., P201, P202) for lab-specific protocols .

Q. What analytical methods are recommended for verifying purity and structure?

- NMR : ¹H/¹³C NMR to confirm substituent integration (e.g., diethoxymethyl protons at δ ~3.5–4.0 ppm).

- Mass Spectrometry : HRMS for molecular ion validation.

- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm for purity assessment .

Advanced Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this compound?

Key parameters include:

| Parameter | Optimal Condition | Example from Literature |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (1–5 mol%) | Pd(dppf)Cl₂, 80°C |

| Base | Na₂CO₃ or K₃PO₄ | Na₂CO₃ in water/DME |

| Solvent | DME/H₂O (3:1 v/v) | 80°C, 12–24 h |

- Troubleshooting : Low yields may stem from boronic ester hydrolysis; use anhydrous solvents or additives like LiCl .

Q. What substituent effects influence the reactivity of the pyridine-boronic ester moiety?

- Electron-donating groups (e.g., diethoxymethyl at C3) enhance boronic ester stability but may reduce coupling rates due to steric hindrance.

- Meta-substitution (C5 boronic ester) improves regioselectivity in cross-couplings. Compare with analogs like 3-fluoro or 3-nitro derivatives for electronic effects .

Q. How can structural contradictions in crystallographic data be resolved?

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For air-sensitive crystals, mount under inert oil and collect data at low temperature (100 K).

- Alternative Methods : Pair crystallography with DFT calculations to validate bond lengths/angles if crystal quality is poor .

Q. What strategies mitigate competing side reactions during functionalization?

- Protecting Groups : Temporarily protect the boronic ester (e.g., as a trifluoroborate salt) during pyridine-ring modifications.

- Sequential Coupling : Prioritize Suzuki-Miyaura before introducing sensitive groups (e.g., nitro or amino) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction conditions?

- Case Study : uses Na₂CO₃, while other studies employ K₂CO₃. Test both bases with controlled variables (catalyst loading, solvent ratio) to identify yield/rate trade-offs.

- Statistical Tools : Design of Experiments (DoE) to optimize multi-variable conditions .

Methodological Tables

Table 1 : Key Physical Properties for Purification

| Property | Value | Source |

|---|---|---|

| Boiling Point | 294.5°C (estimated) | |

| Solubility | DCM, THF, DMSO; insoluble in H₂O | |

| Recommended Purification | Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (EtOH) |

Table 2 : Comparative Reactivity of Pyridine-Boronic Esters

| Substituent at C3 | Coupling Yield (%) | Notes |

|---|---|---|

| Diethoxymethyl | 75–85 | Steric hindrance slows reaction |

| Methoxymethyl | 80–90 | Moderate steric effects |

| Nitro | 50–60 | Electron-withdrawing deactivates |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.